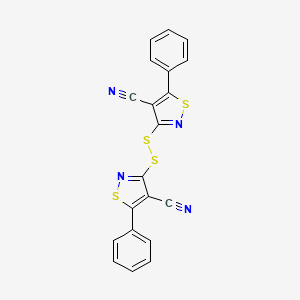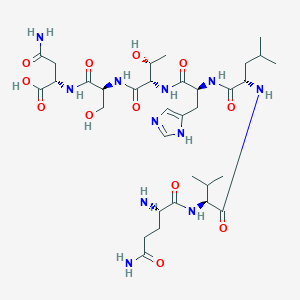
3,3'-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is a complex organic compound featuring a disulfide linkage between two thiazole rings Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) typically involves the reaction of 5-phenyl-1,2-thiazole-4-carbonitrile with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiazole rings can participate in electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as conductive polymers and sensors.
Biological Studies: It is used in studies investigating the role of disulfide bonds in protein folding and stability.
Wirkmechanismus
The mechanism by which 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile exerts its effects is largely dependent on its ability to interact with biological molecules. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The thiazole rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazole-5-amine): Similar disulfide linkage but with triazole rings instead of thiazole rings.
4,4’-Disulfanediylbis(5-amino-1-phenyl-1H-pyrazole-3-carbonitrile): Features pyrazole rings and amino groups, offering different reactivity and biological activity.
Uniqueness
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is unique due to its combination of a disulfide bond and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
799279-49-5 |
|---|---|
Molekularformel |
C20H10N4S4 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
3-[(4-cyano-5-phenyl-1,2-thiazol-3-yl)disulfanyl]-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H10N4S4/c21-11-15-17(13-7-3-1-4-8-13)25-23-19(15)27-28-20-16(12-22)18(26-24-20)14-9-5-2-6-10-14/h1-10H |
InChI-Schlüssel |
RTUKUNCGQGYELA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NS2)SSC3=NSC(=C3C#N)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)

![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
